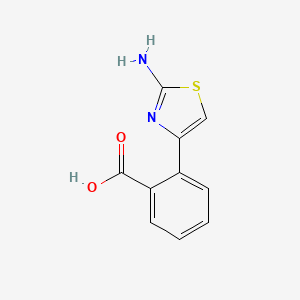

2-(2-Amino-thiazol-4-yl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-3-1-2-4-7(6)9(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPLJWSTECTTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Amino Thiazol 4 Yl Benzoic Acid and Its Congeners

Classical and Contemporary Approaches to the 2-Aminothiazole (B372263) Core Synthesis

The synthesis of the 2-aminothiazole ring system is a cornerstone in the preparation of the target compound and its analogues. This heterocyclic core is accessible through several robust chemical reactions.

The Hantzsch thiazole (B1198619) synthesis, first reported in the late 19th century, remains one of the most classical and widely utilized methods for constructing the thiazole ring. derpharmachemica.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the context of synthesizing precursors for 2-(2-Amino-thiazol-4-yl)-benzoic acid, this typically involves the reaction between an appropriately substituted 2-bromoacetophenone (B140003) and thiourea (B124793). chemhelpasap.com The process is known for its simplicity and generally high yields. chemhelpasap.com

The reaction proceeds via an initial SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone's carbonyl group, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com To create the specific precursor for the title compound, the starting α-haloketone would need to bear a benzoic acid group, or more commonly, a protected version such as an ester, at the ortho position of the phenyl ring.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions and efficiency. Green chemistry principles have been applied, leading to the development of solvent-free procedures. researchgate.net For instance, a simple and eco-friendly synthesis of 2-aminothiazoles has been achieved by reacting 2-bromoacetophenones with thiourea without a catalyst, with reactions completing in seconds. organic-chemistry.org Furthermore, the synthesis has been successfully performed in heated microreactor systems, demonstrating the potential for high-throughput analogue generation with conversions similar to or greater than traditional macroscale batch syntheses. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Bromoacetophenone, Thiourea | Methanol, Heat (100°C setting), 30 min | High | chemhelpasap.com |

| α-Haloketones, Thioamides | Solvent-free | Good | researchgate.netorganic-chemistry.org |

| Ring-substituted 2-bromoacetophenones, 1-substituted-2-thioureas | Glass microreactor, 70°C, Electro-osmotic flow | Good conversion | rsc.org |

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, offering significant advantages in terms of step- and atom-economy. bohrium.comresearchgate.net These reactions allow for the construction of complex molecules like 2-aminothiazole derivatives in a single synthetic operation from three or more starting materials, avoiding the need to isolate intermediates. tandfonline.com

Several MCR strategies have been developed for 2-aminothiazole synthesis. One novel approach involves a one-pot aqueous reaction using isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones. bohrium.comresearchgate.net This method first forms a thiourea intermediate in situ, which then undergoes cyclization to yield the 2-aminothiazole. bohrium.com Another efficient one-pot synthesis utilizes methylcarbonyl compounds and thiourea with montmorillonite-K10 as a catalyst, where an α-iodomethylcarbonyl is formed as an intermediate. researchgate.net

These MCRs are often characterized by mild reaction conditions, the use of environmentally benign solvents like water, and high yields, making them attractive for the synthesis of diverse libraries of thiazole derivatives. researchgate.nettandfonline.com For example, an iron(III) chloride-catalyzed MCR has been reported for synthesizing fused-ring 2-aminothiazoles in good yields (63-80%) using dimethylsulfoxide (DMSO) as the optimal solvent. tandfonline.com

Table 2: One-Pot Multicomponent Reactions for 2-Aminothiazole Synthesis

| Reactants | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Isocyanides, Amines, Sulfur, 2'-Bromoacetophenones | Aqueous conditions | Excellent step- and atom-economy, chromatography-free | bohrium.comresearchgate.net |

| Methylcarbonyl, Thiourea, Iodine | Montmorillonite-K10 / DMSO | Efficient, forms α-iodomethylcarbonyl intermediate | researchgate.net |

| CS₂, Secondary amine, K₂CO₃, o-Bromo amine | FeCl₃ / DMSO | Green, economical, good yields for fused-ring systems | tandfonline.com |

| Acetophenone (B1666503), Thiourea, Trichloroisocyanuric acid (TCCA) | Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst / EtOH | Replaces toxic iodine, recyclable magnetic catalyst | rsc.org |

Convergent and Divergent Synthetic Strategies for the Integration of the Benzoic Acid Moiety

The incorporation of the benzoic acid group can be achieved through different strategic approaches, which can be broadly classified as convergent or divergent. A convergent synthesis would involve preparing the 2-aminothiazole and the benzoic acid components separately before coupling them. In contrast, a divergent synthesis would start with a benzoic acid derivative and construct the thiazole ring onto this scaffold.

Esterification and amidation reactions are key methods for coupling a pre-synthesized 2-aminothiazole with a benzoic acid derivative in a convergent approach. For instance, the amino group of a 2-aminobenzothiazole (B30445) can react with a carboxylic acid like flurbiprofen, using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), to form an amide bond in high yield. mdpi.com This strategy allows for the late-stage introduction of the benzoic acid moiety, enabling the synthesis of various analogues by simply changing the carboxylic acid component.

Similarly, esterification can be employed if one of the components has a hydroxyl group and the other a carboxylic acid. A process for the esterification of a benzoic acid with a tertiary amino alcohol involves refluxing the components in an inert solvent with a formic acid catalyst. google.com While this specific example involves an amino alcohol, the principle can be adapted for suitably functionalized thiazole precursors. These coupling reactions are fundamental in peptide synthesis and have been extended to the solid-phase synthesis of complex molecules, including 2-(aminophenyl)benzothiazolyl amino acids. mdpi.comnih.gov

A divergent strategy often begins with an aminobenzoic acid. ijcmas.comresearchgate.net This approach builds the final structure by forming the thiazole ring on a molecule that already contains the benzoic acid functionality. A representative synthesis involves a multi-step sequence starting with a substituted aminobenzoic acid. ijcmas.comresearchgate.net

Esterification : The aminobenzoic acid is first converted to an ester (e.g., benzyl (B1604629) or allyl ester) by reacting it with the corresponding alcohol in the presence of thionyl chloride. ijcmas.com

Acylation : The amino group of the resulting ester is then acylated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form a chloroacetyl amide intermediate. ijcmas.comresearchgate.net

Cyclization : Finally, this intermediate is refluxed with thiourea, typically in a solvent like DMF, to construct the 2-aminothiazole ring via a Hantzsch-type condensation. ijcmas.com

This sequence effectively integrates the benzoic acid moiety from the start and culminates in the formation of the desired N-(2-aminothiazole) substituted aminobenzoate structure. ijcmas.com This method provides a clear and direct route to the target compound and its derivatives.

Functionalization Strategies for 2-(2-Amino-thiazol-4-yl)-benzoic acid Derivatives

Once the core structure of 2-(2-Amino-thiazol-4-yl)-benzoic acid is assembled, it can be further modified to create a diverse range of derivatives. These functionalization strategies target the reactive sites on the molecule: the 2-amino group, the carboxylic acid group, and the aromatic rings.

Modification of the 2-Amino Group : The primary amino group is a versatile handle for functionalization. It can undergo acylation with various carboxylic acids or acid chlorides to form amides. mdpi.commdpi.com For example, reacting a 2-aminothiazole with acetic anhydride (B1165640) or chloroacetyl chloride can yield the corresponding N-acetylated or N-chloroacetylated products. mdpi.com It can also be converted into Schiff bases by condensation with aldehydes.

Modification of the Benzoic Acid Group : The carboxylic acid can be converted into esters or amides, as discussed in the integration strategies. This allows for the introduction of a wide array of alkyl, aryl, or complex side chains, which can modulate the molecule's properties.

Modification of the Aromatic Rings : The phenyl and thiazole rings can undergo electrophilic substitution reactions, although the reactivity of each position depends on the existing substituents. pharmaguideline.com More advanced C-H activation and amidation techniques can also be used. For instance, iridium-catalyzed C-H amidation of benzoic acids allows for the introduction of amino groups at the meta- or para- positions relative to the carboxyl group, which can then be used as a point for further derivatization. nih.govibs.re.kr Diazotization of aminobenzoic acid derivatives can also lead to further functionalization, such as the introduction of an azo group. nih.gov

These functionalization strategies are crucial for exploring structure-activity relationships and developing analogues with tailored chemical and biological profiles.

Modifications at the Thiazole Ring System (e.g., C4 and C5 Substitutions)

Modifications at the C4 and C5 positions of the thiazole ring in 2-aminothiazole derivatives are crucial for tuning the biological activity of these compounds. The most common and versatile method for the synthesis of 2-aminothiazoles with substitutions at these positions is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. researchgate.net

The general scheme for the Hantzsch synthesis of 4,5-substituted 2-aminothiazoles is as follows:

The reaction conditions for the Hantzsch synthesis can be varied to optimize the yield and purity of the product. Common solvents include ethanol (B145695), and the reaction is often carried out at elevated temperatures. nih.gov The use of a base is sometimes necessary to facilitate the reaction.

Table 1: Examples of C4 and C5 Substitutions in 2-Aminothiazole Synthesis

| Starting Ketone | Halogenating Agent | C4-Substituent | C5-Substituent | Reference |

| Acetophenone | Iodine | Phenyl | H | nih.gov |

| Cyclohexanone | Iodine | \multicolumn{2}{ | c | }{Fused Cyclohexyl Ring} |

| 2-Bromoacetophenone | - | Phenyl | H | researchgate.net |

Substituent Effects on the Benzoic Acid Component and Aromatic Ring Functionalization

The acidity of substituted benzoic acids is a well-studied phenomenon. Electron-withdrawing groups (EWGs) attached to the aromatic ring increase the acidity of the carboxylic acid, while electron-donating groups (EDGs) decrease it. libretexts.orgopenstax.org This is due to the ability of EWGs to stabilize the negative charge of the carboxylate anion through inductive and resonance effects, thereby facilitating the dissociation of the proton. libretexts.org Conversely, EDGs destabilize the carboxylate anion by increasing the electron density on the ring. openstax.org

Table 2: Predicted Effect of Substituents on the Acidity of 2-(2-Amino-thiazol-4-yl)-benzoic acid Analogs

| Substituent on Benzoic Acid Ring | Electronic Effect | Predicted Effect on Acidity |

| -NO₂ | Electron-withdrawing | Increase |

| -CN | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Electron-donating | Decrease |

While specific studies on the aromatic ring functionalization of 2-(2-amino-thiazol-4-yl)-benzoic acid are not extensively reported, general principles of electrophilic aromatic substitution on substituted benzoic acids can be applied. The thiazole moiety is generally considered to be an electron-withdrawing group, which would deactivate the benzoic acid ring towards electrophilic attack. The position of further substitution will be directed by the combined electronic effects of the thiazole ring and any other substituents present on the benzoic acid ring.

Derivatization of the Amino Group in 2-(2-Amino-thiazol-4-yl)-benzoic acid (e.g., Acylation, Schiff Base Formation)

The amino group at the C2 position of the thiazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the synthesis of diverse libraries of compounds. Common derivatization reactions include acylation and Schiff base formation.

Acylation:

Acylation of the 2-amino group is a straightforward and widely used method for modifying the structure of 2-aminothiazole derivatives. This reaction is typically carried out by treating the 2-aminothiazole with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. nih.gov The resulting N-acyl-2-aminothiazole derivatives often exhibit enhanced biological activities. For example, acylation of 2-aminothiazoles with various acyl halides in dry pyridine (B92270) has been reported to produce the corresponding amides in high yields. nih.gov The introduction of different acyl groups can modulate the lipophilicity and hydrogen bonding capabilities of the molecule.

Schiff Base Formation:

The reaction of the 2-amino group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out in a suitable solvent such as ethanol, often with acid catalysis. mdpi.comnih.gov The formation of Schiff bases provides a versatile platform for further synthetic transformations and for the introduction of diverse structural motifs. For instance, the condensation of 2-aminothiazole derivatives with various substituted benzaldehydes in ethanol has been reported to furnish the corresponding Schiff bases in good yields. mdpi.com

Table 3: Examples of Amino Group Derivatization in 2-Aminothiazole Analogs

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| Acylation | Acyl Halides, Pyridine | Amide | nih.gov |

| Acylation | Acid Anhydrides | Amide | mdpi.com |

| Schiff Base Formation | Substituted Benzaldehydes, Ethanol | Imine | mdpi.com |

| Schiff Base Formation | Ketones, Acetic Acid | Imine | nih.gov |

The reactivity of the 2-amino group can be influenced by the electronic properties of the substituents on the thiazole and benzoic acid rings.

Green Chemistry Principles and Sustainable Synthesis of 2-(2-Amino-thiazol-4-yl)-benzoic acid Analogs

The application of green chemistry principles to the synthesis of thiazole derivatives has gained significant attention in recent years, aiming to develop more environmentally benign and sustainable synthetic methodologies. These approaches focus on reducing waste, using less hazardous reagents and solvents, and improving energy efficiency.

Several green strategies have been successfully employed in the synthesis of 2-aminothiazole analogs:

Green Solvents: The use of water or other environmentally friendly solvents like polyethylene (B3416737) glycol (PEG) has been explored as an alternative to volatile organic compounds (VOCs). rsc.org

Catalyst-Free Reactions: Some synthetic routes have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction work-up and reducing waste.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Ultrasonic-Mediated Synthesis: The use of ultrasound has also been shown to enhance the efficiency of thiazole synthesis.

Green Catalysts: The development and use of reusable and non-toxic catalysts, such as FeCl₃, have been reported for the synthesis of aminobenzothiazoles in water. rsc.org Another example is the use of a novel multi-functional and magnetically recoverable nanocatalyst for the one-pot synthesis of 2-aminothiazoles. rsc.org

These green chemistry approaches offer promising alternatives to traditional synthetic methods, contributing to the development of more sustainable processes for the production of 2-(2-amino-thiazol-4-yl)-benzoic acid and its congeners.

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Amino Thiazol 4 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 2-(2-Amino-thiazol-4-yl)-benzoic acid, specific chemical shifts are indicative of the different types of protons within the molecule. The aromatic protons on the benzoic acid ring typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The single proton on the thiazole (B1198619) ring is expected to resonate as a singlet. The two protons of the amino group attached to the thiazole ring would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically around 167-168 ppm. The aromatic carbons of the benzoic acid ring and the carbons of the thiazole ring will have signals in the aromatic region (approximately 110-150 ppm). For instance, in related 2-aminothiazole (B372263) structures, the carbon atoms of the thiazole ring have been observed at specific chemical shifts that aid in confirming the ring's presence and substitution pattern. asianpubs.org

Interactive Data Table: Predicted NMR Data for 2-(2-Amino-thiazol-4-yl)-benzoic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoic Acid Protons | 7.0 - 8.5 (m) | - |

| Thiazole Proton | s | - |

| Amino Protons | Broad s | - |

| Carbonyl Carbon | - | ~167-168 |

| Aromatic/Thiazole Carbons | - | ~110-150 |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For 2-(2-Amino-thiazol-4-yl)-benzoic acid, which has a molecular formula of C₁₀H₈N₂O₂S, the expected molecular weight is approximately 220.25 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways could involve the loss of the carboxylic acid group (as COOH or CO₂ and H), cleavage of the bond between the benzoic acid and thiazole rings, and fragmentation of the thiazole ring itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-Amino-thiazol-4-yl)-benzoic acid is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a broad band, often in the 2500-3300 cm⁻¹ region, due to hydrogen bonding. A strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range, and C-H stretching of the aromatic ring will be seen around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring typically appears in the 1610-1650 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching of the phenyl ring and the C=N stretching of the thiazole ring are expected to show strong signals. The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be Raman active. ijtsrd.com

Interactive Data Table: Key Vibrational Frequencies for 2-(2-Amino-thiazol-4-yl)-benzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 |

| Carbonyl (C=O) | Stretch | 1680 - 1710 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Thiazole (C=N) | Stretch | 1610 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula (C₁₀H₈N₂O₂S). A close agreement between the experimental and theoretical values provides strong evidence for the proposed empirical and molecular formulas.

Theoretical Elemental Composition for C₁₀H₈N₂O₂S:

Carbon (C): 54.53%

Hydrogen (H): 3.66%

Nitrogen (N): 12.72%

Oxygen (O): 14.53%

Sulfur (S): 14.56%

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for analyzing complex mixtures. When coupled with tandem mass spectrometry (MS/MS), it becomes an even more potent tool for separation and identification.

For 2-(2-Amino-thiazol-4-yl)-benzoic acid, a reversed-phase HPLC method would likely be employed, using a C18 column. helixchrom.com The mobile phase would typically consist of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound would be detected by its UV absorbance at a specific wavelength. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions. The presence of any impurity peaks would indicate a lower purity level.

HPLC-MS/MS: Coupling HPLC to a tandem mass spectrometer allows for the confirmation of the molecular weight of the compound eluting at a specific retention time. nih.gov Furthermore, MS/MS can be used to fragment the molecular ion and generate a characteristic fragmentation pattern, which serves as a highly specific fingerprint for the compound, aiding in its unambiguous identification, even in complex matrices. nih.gov This technique is particularly valuable for quantitative analysis and for identifying trace-level impurities or degradation products.

Computational Chemistry and Theoretical Modeling of 2 2 Amino Thiazol 4 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of electron distribution and molecular geometry, which are crucial determinants of a compound's chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For 2-aminothiazole (B372263) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311G**, are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). asianpubs.orgkau.edu.sanih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

The electronic properties derived from DFT analysis are critical for predicting how the molecule will interact with other substances. For instance, the distribution of electron density helps in identifying which parts of the molecule are electron-rich or electron-poor, guiding the understanding of its intermolecular interactions. nih.govnih.gov The geometries and energies obtained from DFT calculations for this class of compounds have shown good agreement with experimental data. asianpubs.org

Note: These are typical values derived from DFT studies on related 2-aminothiazole structures and may vary slightly for the specific title compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. asianpubs.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.comniscpr.res.in For 2-aminothiazole derivatives, the HOMO is often localized over the benzothiazole (B30560) or phenyl ring, while the LUMO may be distributed across the thiazole (B1198619) ring, indicating the pathway of intramolecular charge transfer. niscpr.res.inresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.comresearchgate.net These maps are invaluable for predicting reactivity, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. mdpi.com

Table 2: Frontier Orbital Energies from DFT Studies on Aminothiazole Derivatives

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Benzothiazole Derivatives | -5.5 to -6.2 | -0.8 to -3.4 | 2.8 to 4.7 | Moderate to high stability; reactivity depends on substituents. nih.govmdpi.com |

The 2-aminothiazole scaffold can exist in two tautomeric forms: the amino form and the imino form. researchgate.net Understanding which form is more stable is crucial, as tautomerism can significantly affect the molecule's chemical properties and biological activity. researchgate.netrsc.org Computational studies, combining DFT calculations with spectroscopic methods like Raman spectroscopy, have been performed to investigate this equilibrium. researchgate.netresearchgate.net Research indicates that for 2-aminothiazole and its derivatives in solution, the amino tautomer is generally the predominant and more stable configuration. researchgate.netresearchgate.net Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also performed to identify the lowest-energy (most stable) conformer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSAR-based Design for 2-Aminothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comacs.org For 2-aminothiazole derivatives, QSAR studies have been successfully used to develop models that predict their inhibitory activity against various biological targets, such as Hec1/Nek2 and Aurora kinases, which are implicated in cancer. tandfonline.comacs.orgnih.gov

These models are built using calculated molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure (e.g., topological, electronic, or steric properties). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. tandfonline.comnih.gov The validity and predictive power of a QSAR model are assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). tandfonline.comnih.gov

Table 3: Example of a QSAR Model for Hec1/Nek2 Inhibitory Activity of 2-Aminothiazole Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.8436 | Indicates that ~84% of the variance in the biological activity is explained by the model. tandfonline.comnih.gov |

| Q²LOO (Cross-validation Coeff.) | 0.7965 | A high value (>0.5) suggests good internal predictive ability of the model. tandfonline.comnih.gov |

Key descriptors identified in such models often include autocorrelation descriptors (related to the molecule's topology and charge distribution) and descriptors related to the total molecular surface area, highlighting their influence on inhibitory activity. tandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as 2-(2-Amino-thiazol-4-yl)-benzoic acid, and a biological macromolecule, typically a protein receptor. ekb.egamazonaws.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein's active site. researchgate.net This method helps to elucidate the binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. acs.org The strength of this binding is estimated using a scoring function, which calculates a value (e.g., a docking score in kcal/mol) that represents the binding affinity. researchgate.net A lower (more negative) docking score generally indicates a more favorable binding interaction.

For 2-aminothiazole derivatives, docking studies have been instrumental in understanding their mechanism of action against targets like cancer-related proteins. tandfonline.comnih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. Furthermore, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to the simulation results to calculate the binding free energy, offering a more accurate prediction of binding affinity. tandfonline.comacs.orgnih.gov

Table 4: Representative Molecular Docking Results for 2-Aminothiazole Derivatives against Protein Kinases

| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Aurora Kinase A (1MQ4) | Designed Analog 1a | -9.67 | ALA213, LEU263 | Hydrogen Bonding, Hydrophobic |

| Hec1/Nek2 | Designed Molecule | High Score | Specific amino acids in the active site | Hydrogen Bonding, Pi-Alkyl |

Note: The specific compound 2-(2-Amino-thiazol-4-yl)-benzoic acid would require a dedicated docking study against a relevant target to determine its specific binding mode and score.

Identification of Key Residues and Pharmacophoric Features

The identification of key amino acid residues involved in the binding of a ligand to its biological target is crucial for understanding its mechanism of action and for optimizing its structure to enhance potency and selectivity. Molecular docking and molecular dynamics simulations are the primary computational techniques employed for this purpose. For the broader class of 2-aminothiazole derivatives, these studies have been instrumental in elucidating their interactions with various protein targets. nih.govrdd.edu.iq

Pharmacophore modeling, another key computational tool, helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for a class of compounds typically includes features such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.

For a molecule like 2-(2-Amino-thiazol-4-yl)-benzoic acid, a hypothetical pharmacophore model can be constructed based on its structural components and findings from related molecules. The key pharmacophoric features would likely include:

Hydrogen Bond Donors: The primary amino group on the thiazole ring is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom within the thiazole ring and the carbonyl oxygen of the benzoic acid group can act as hydrogen bond acceptors.

Aromatic Ring: The benzoic acid moiety provides an aromatic ring that can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket.

Hydrophobic/Aromatic Center: The thiazole ring itself can also contribute to hydrophobic and aromatic interactions.

In the context of a protein's active site, these features would interact with complementary amino acid residues. For instance, the amino group might form hydrogen bonds with the side chains of aspartate or glutamate, while the benzoic acid's aromatic ring could interact with phenylalanine, tyrosine, or tryptophan residues. The following table outlines the potential interactions between the pharmacophoric features of 2-(2-Amino-thiazol-4-yl)-benzoic acid and key amino acid residues.

| Pharmacophoric Feature of 2-(2-Amino-thiazol-4-yl)-benzoic acid | Potential Interacting Amino Acid Residues | Type of Interaction |

| 2-Amino Group (Thiazole) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding |

| Thiazole Ring Nitrogen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

| Benzoic Acid Carbonyl | Arginine, Lysine, Serine, Threonine | Hydrogen Bonding |

| Benzoic Acid Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic Interaction |

| Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan | Aromatic/Hydrophobic Interaction |

These predicted interactions, derived from the analysis of the broader class of 2-aminothiazoles, provide a foundational framework for the rational design of more potent and selective analogs.

Predictive Modeling of Reaction Mechanisms and Pathways in the Synthesis of 2-(2-Amino-thiazol-4-yl)-benzoic acid

The most common and established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. rdd.edu.iqresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. For the synthesis of 2-(2-Amino-thiazol-4-yl)-benzoic acid, the likely precursors would be a 2-halo-acetyl-benzoic acid and thiourea.

The reaction is proposed to proceed through the following key steps:

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the α-haloketone.

Cyclization: An intramolecular cyclization occurs where the nitrogen of the thiourea attacks the carbon bearing the halogen, leading to the formation of a five-membered ring intermediate.

Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.

Computational studies on similar Hantzsch syntheses can provide valuable data on the energy barriers of each step, helping to identify the rate-determining step and to optimize reaction conditions such as temperature, solvent, and catalyst. For example, DFT calculations can model the transition state energies for the initial nucleophilic attack and the subsequent cyclization, providing insights into the regioselectivity of the reaction when unsymmetrical thioureas or α-haloketones are used.

The following table summarizes the key stages in the Hantzsch synthesis of a generic 4-aryl-2-aminothiazole, which is analogous to the synthesis of the target compound.

| Reaction Step | Description | Computational Insights |

| 1. S-Alkylation | Nucleophilic attack of the thiourea sulfur on the α-carbon of the halo-acetyl-benzoic acid. | Calculation of the activation energy for this step can indicate its feasibility under different conditions. |

| 2. Cyclization | Intramolecular nucleophilic attack of a thiourea nitrogen onto the carbonyl carbon. | Modeling of the transition state can reveal the stereoelectronic requirements for ring closure. |

| 3. Dehydration | Elimination of a water molecule from the cyclic intermediate to form the aromatic thiazole ring. | The thermodynamics of this step can be calculated to determine the driving force for aromatization. |

Predictive modeling of the synthesis of 2-(2-Amino-thiazol-4-yl)-benzoic acid would be a valuable tool for optimizing its production, potentially leading to higher yields and purity by identifying the most favorable reaction conditions and minimizing side reactions.

Mechanistic Investigations of Molecular Interactions with 2 2 Amino Thiazol 4 Yl Benzoic Acid Frameworks

Enzyme Active Site Binding and Inhibition Mechanisms of 2-Aminothiazole (B372263) Derivatives

Derivatives of the 2-aminothiazole scaffold have demonstrated inhibitory activity against a diverse array of enzymes, including protein kinases, carbonic anhydrases, and DNA gyrase, by engaging with their respective active sites.

The 2-aminothiazole core can serve as a potent inhibitor template for protein kinases. nih.gov Aminothiazoles typically bind to the ATP-binding site by creating a pair of hydrogen bonds with the "hinge" region of the kinase. researchgate.net This interaction is facilitated by the thiazole (B1198619) nitrogen and the 2-amino group. researchgate.net For instance, aminothiazole-based compounds have been identified as potent inhibitors of Aurora kinases, with some derivatives showing IC50 values in the nanomolar range (79 and 140 nM) and high selectivity for Aurora A. rsc.org

In the context of carbonic anhydrases (CAs), N-protected thiazole derivatives have shown significant inhibitory effects against human isoforms hCA I and hCA II. nih.gov In silico studies reveal that these compounds interact with the enzyme's active site. nih.gov The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating potent inhibition. nih.gov Specifically, Ki values ranged from 46.85 to 587.53 nM for hCA I and 35.01 to 578.06 nM for hCA II. nih.gov Similarly, novel benzothiazole (B30560) derivatives incorporating amino acid moieties have demonstrated effective inhibition against hCA V and hCA II, with inhibition constants in the micromolar range. nih.gov

Furthermore, the 2-aminothiazole scaffold has been explored for its potential to inhibit neuronal nitric oxide synthase (nNOS). beilstein-journals.org While a 2-aminothiazole-based compound was found to be less potent than its 2-aminopyridine (B139424) counterpart, the study highlighted the importance of the ring system's size and the presence of hydrophobic functionalities for effective binding within the nNOS active site. beilstein-journals.org

Regarding xanthine (B1682287) oxidase (XO), which is a key enzyme in uric acid production, derivatives containing a thiazole ring have been investigated. mdpi.com While specific studies on 2-(2-Amino-thiazol-4-yl)-benzoic acid were not detailed, related compounds have shown that interactions with key amino acid residues like Arg880 and Thr1010 in the active site are crucial for stabilization of the enzyme-inhibitor complex. semanticscholar.org

Allosteric Modulation Studies of Protein Kinases by 2-Aminothiazoles

Beyond the conventional ATP-competitive inhibition, 2-aminothiazole derivatives have emerged as a novel class of allosteric modulators for certain protein kinases. nih.govnih.govresearchgate.net A notable example is their interaction with protein kinase CK2, a constitutively active enzyme implicated in various pro-oncogenic pathways. rsc.orgnih.gov

Researchers have identified aryl 2-aminothiazoles that exhibit a non-ATP-competitive mode of action. rsc.orgnih.gov These compounds were found to bind to an allosteric pocket, which is a site distinct from the ATP-binding region. rsc.orgnih.gov Molecular docking and various spectroscopic methods suggest this allosteric binding site is located at the interface between the αC helix and the glycine-rich loop of the kinase. nih.govresearchgate.net This binding stabilizes an inactive conformation of CK2, effectively modulating its activity without competing with ATP. rsc.orgnih.gov Optimization of an initial hit compound from this class led to a derivative with an IC50 of 3.4 µM against the CK2α subunit. nih.govresearchgate.net A subsequent lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, demonstrated submicromolar potency with an IC50 of 0.6 μM. nih.gov

This allosteric approach offers a promising avenue for developing more selective kinase inhibitors, as allosteric sites are generally less conserved than the highly conserved ATP-binding pocket. nih.gov

Nucleic Acid (DNA/RNA) Interactions and Cleavage Mechanisms of Thiazole-Containing Ligands

Thiazole-containing ligands, particularly when complexed with transition metals like copper(II), can interact with and induce cleavage of nucleic acids such as DNA. nih.govrsc.org The binding of small molecules to DNA can interfere with critical cellular processes like transcription and replication. psu.edu

Studies on dinuclear copper(II) complexes with thiazole-based ligands have demonstrated their ability to bind to calf thymus DNA (CT-DNA), primarily through an intercalative mode. rsc.org This means the complex inserts itself between the base pairs of the DNA double helix. Spectroscopic and viscometry experiments confirmed this binding mode, and the binding constants were calculated. rsc.org

Furthermore, some copper(II) complexes of N-substituted thiazole sulfonamides possess "chemical nuclease" activity, meaning they can cleave the DNA backbone. nih.gov The mechanism of this cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen-like entities, which then attack the deoxyribose sugar or bases of the DNA, leading to strand scission. nih.govpsu.edusciepub.com Tethering these metal complexes to molecules that can specifically recognize DNA sequences, like oligonucleotides, can direct this cleavage activity to targeted sites. researchgate.net

Receptor-Ligand Binding Dynamics and Signaling Pathway Modulation by 2-Aminothiazoles

The 2-aminothiazole scaffold is integral to inhibitors that target receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), thereby modulating critical downstream signaling pathways. nih.govfrontiersin.org VEGFR-2 is a primary regulator of angiogenesis, and its activation triggers signaling cascades like the PI3K/AKT/mTOR and PLCγ/ERK pathways, which are crucial for cell proliferation, survival, and migration. frontiersin.orgnih.gov

The binding of a ligand to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating the intracellular signaling cascade. frontiersin.orgplos.org Inhibitors containing the 2-aminothiazole framework can interfere with this process. By targeting the ATP-binding pocket of the VEGFR-2 kinase domain, these inhibitors can block the phosphorylation events that are necessary for signal propagation.

This inhibition directly impacts downstream pathways. For example, blocking VEGFR-2 prevents the activation of the PI3K/AKT pathway, which is a major driver of endothelial cell survival. frontiersin.org Reverse Protein Phase Array (RPPA) analysis has shown a strong positive regulation of VEGFR-2 by the RNA-binding protein Musashi-2 (MSI2), which also affects AKT signaling. nih.govmdpi.com Therefore, inhibitors targeting the VEGFR-2 axis can effectively shut down these pro-survival and pro-proliferative signals. The modulation of these pathways is a key mechanism behind the anti-angiogenic and antitumor activities of such compounds. nih.gov

Investigations into Structure-Function Relationships of 2-(2-Amino-thiazol-4-yl)-benzoic acid Analogs at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors based on the 2-(2-Amino-thiazol-4-yl)-benzoic acid scaffold. These investigations reveal how specific structural modifications influence molecular interactions and biological function.

For inhibitors of protein kinase CK2, modifications to the phenyl and benzoic acid portions of the molecule have been explored. nih.govnih.gov For instance, introducing a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety was found to maintain potent CK2 inhibition while significantly enhancing antiproliferative activity against cancer cell lines. nih.gov Similarly, replacing the benzoic acid with azabenzene analogs like pyridine- and pyridazine-carboxylic acids also resulted in potent CK2 inhibitors. nih.gov In the development of allosteric CK2 inhibitors, structure optimizations of the 4-(4-phenylthiazol-2-ylamino) benzoic acid scaffold led to a lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, with submicromolar potency. nih.gov This highlights the impact of extending the aromatic system and adding a hydroxyl group to the benzoic acid ring.

The core 2-aminothiazole structure is a versatile scaffold for building kinase inhibitors. researchgate.net Its ability to form key hydrogen bonds with the kinase hinge region is a foundational aspect of its function. researchgate.net SAR studies on this core have led to the development of highly potent pan-Src inhibitors like Dasatinib. nih.gov These studies involve iterative modifications to the groups attached to the thiazole ring to enhance binding affinity and selectivity. nih.gov

| Scaffold | Target | Modification | Resulting Functional Change |

|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid | Protein Kinase CK2 | Addition of 2-halo-benzyloxy group to benzoic acid | Maintained CK2 inhibition, increased antiproliferative activity |

| 4-(Thiazol-5-yl)benzoic acid | Protein Kinase CK2 | Replacement of benzene (B151609) ring with pyridine (B92270)/pyridazine | Maintained potent CK2 inhibition |

| 4-(4-Phenylthiazol-2-ylamino) benzoic acid | Protein Kinase CK2 (Allosteric) | Addition of hydroxyl group; extension of phenyl to naphthyl | Increased potency to submicromolar level |

Supramolecular Chemistry and Metal Complexation of 2 2 Amino Thiazol 4 Yl Benzoic Acid

Coordination Chemistry of 2-Aminothiazole-Benzoic Acid Ligands with Transition Metals

The 2-aminothiazole (B372263) nucleus is a significant pharmacophore found in numerous biologically active compounds and serves as a potent ligand in coordination chemistry. mdpi.comnih.gov The combination of this moiety with a benzoic acid group creates a multifunctional ligand capable of coordinating with transition metals through several potential binding sites, including the thiazole (B1198619) nitrogen, the exocyclic amino group, and the carboxylate oxygen atoms. This allows for the formation of stable metal chelates with diverse geometries and interesting electronic properties.

The synthesis of transition metal complexes with ligands containing the 2-aminothiazole-benzoic acid scaffold is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. ijper.org A common method involves refluxing an ethanolic solution of the ligand with a corresponding metal chloride, such as Cu(II), Co(II), Ni(II), or Zn(II). ijper.orgiosrjen.org The resulting metal complexes often precipitate from the solution upon cooling or after pouring the mixture into water. The solid products are then collected by filtration, washed, and dried. ijper.org

Characterization of these newly synthesized metal chelates relies on a combination of analytical and spectroscopic techniques to confirm their composition and structure.

Elemental Analysis: Analysis for carbon, hydrogen, and nitrogen is fundamental in determining the empirical formula of the complexes and establishing the ligand-to-metal ratio, which is often found to be of the ML₂ type. iosrjen.org

Molar Conductance: Measurements of molar conductivity in solvents like DMF or DMSO help determine whether the complexes are electrolytic or non-electrolytic in nature, indicating if anions are part of the coordination sphere. iosrjen.org

Spectroscopic Analysis:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the ligand's coordination sites. A shift in the vibrational frequencies of key functional groups upon complexation provides direct evidence of metal binding. For instance, changes in the stretching vibrations of the C=N and NH₂ groups of the aminothiazole ring and the C=O group of the carboxylic acid indicate their involvement in coordination. ijper.orgresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)). The disappearance or shifting of signals from protons of the amino and carboxylic acid groups upon complexation confirms their participation in the metal-ligand bond formation. iosrjen.orgias.ac.in

Mass Spectrometry: ESI-mass spectrometry is employed to determine the molecular weight of the ligand and its complexes, thereby confirming their proposed structures. ijper.orgresearchgate.net

The synthesis and characterization process for derivatives of 2-aminothiazole and aminobenzoic acid have been well-documented, involving the preparation of esters, amides, and subsequent reaction with chloroacetyl chloride and thiourea (B124793) to form the thiazole ring. researchgate.netijcmas.com

The spectroscopic and magnetic properties of transition metal complexes derived from 2-aminothiazole-benzoic acid ligands provide deep insights into their electronic structure and geometry.

Electronic Spectra (UV-Vis): The electronic spectra of these complexes, typically recorded in solution or by diffuse reflectance, exhibit bands corresponding to d-d electronic transitions of the central metal ion. The position and number of these bands are indicative of the coordination geometry. For example, Co(II), Ni(II), and Cu(II) complexes with related ligands often show spectral features consistent with an octahedral environment. ijper.orgiosrjen.org These spectra also contain intense bands in the UV region, which are attributed to intra-ligand charge transfer (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions.

Magnetic Susceptibility: Magnetic moment measurements at room temperature are essential for determining the spin state and confirming the oxidation state of the metal ion. For instance, Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron, while high-spin octahedral Co(II) and Ni(II) complexes show magnetic moments indicative of three and two unpaired electrons, respectively. iosrjen.orgias.ac.in Zn(II) complexes are diamagnetic, as expected for a d¹⁰ configuration. iosrjen.org

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of Cu(II), ESR spectroscopy provides detailed information about the metal ion's environment. The g-tensor values (g|| and g⊥) can help distinguish between different geometries and provide information on the nature of the metal-ligand bond. ijper.orgiosrjen.org

A summary of typical magnetic and spectroscopic data for transition metal complexes with related aminothiazole ligands is presented below.

| Metal Complex | Magnetic Moment (μeff, B.M.) | Electronic Spectra (λmax, nm) | Proposed Geometry |

|---|---|---|---|

| Co(II) Complex | 4.8 - 5.2 | ~520, ~680 | Octahedral |

| Ni(II) Complex | 2.9 - 3.4 | ~400, ~650, ~1000 | Octahedral |

| Cu(II) Complex | 1.8 - 2.2 | ~600-700 | Distorted Octahedral |

| Zn(II) Complex | Diamagnetic | Charge Transfer Bands Only | Octahedral/Tetrahedral |

The collective data from the analytical, spectroscopic, and magnetic studies allow for the elucidation of the geometric and electronic structures of the coordination compounds. For ligands like 2-(2-Amino-thiazol-4-yl)-benzoic acid, which can act as bidentate or tridentate chelators, various coordination modes are possible. The ligand typically coordinates to the metal ion to form stable five- or six-membered chelate rings. mdpi.com

Based on the evidence, octahedral geometries are commonly proposed for Co(II), Ni(II), and Cu(II) complexes where two tridentate ligands coordinate to a central metal ion. ijper.orgiosrjen.org In some cases, tetrahedral geometry may be observed, particularly for Zn(II) complexes. ijper.org

Furthermore, computational methods such as Density Functional Theory (DFT) are increasingly used to complement experimental data. uobasrah.edu.iq DFT calculations can optimize the molecular geometry, predict electronic and vibrational spectra, and provide a detailed picture of the electronic structure, including the distribution of molecular orbitals and the nature of chemical bonding within the complex. uobasrah.edu.iq

Formation of Hydrogen-Bonded Networks and Co-crystals Involving 2-(2-Amino-thiazol-4-yl)-benzoic acid Derivatives

The presence of multiple hydrogen bond donor and acceptor sites in the 2-(2-Amino-thiazol-4-yl)-benzoic acid molecule makes it an ideal candidate for constructing complex supramolecular architectures through hydrogen bonding. japtronline.com These non-covalent interactions are directional and specific, allowing for the predictable self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

The carboxylic acid group is well-known for forming robust and predictable hydrogen-bonded dimers, a supramolecular synthon denoted as R²₂(8). japtronline.comnih.gov This interaction involves two O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.

Below is a table summarizing common hydrogen bond interactions observed in related molecular crystals.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Common Synthon |

|---|---|---|---|---|

| O-H (Carboxyl) | O=C (Carboxyl) | Strong | 2.5 - 2.8 | Carboxylic Acid Dimer (R²₂(8)) |

| N-H (Amino) | O=C (Carboxyl) | Strong | 2.8 - 3.1 | Chain/Sheet |

| N-H (Amino) | N (Thiazole) | Moderate | 2.9 - 3.2 | Chain/Dimer |

| O-H (Carboxyl) | N (Thiazole) | Strong | 2.5 - 2.7 | Intramolecular Ring |

Self-Assembly Processes and Advanced Material Design with 2-(2-Amino-thiazol-4-yl)-benzoic acid Scaffolds

Self-assembly is the autonomous organization of components into ordered structures, driven by specific, non-covalent interactions. beilstein-journals.org The 2-(2-Amino-thiazol-4-yl)-benzoic acid scaffold is an excellent building block for designing self-assembling systems and advanced functional materials due to its inherent molecular recognition capabilities. mdpi.com

The assembly process is governed by a combination of interactions:

Hydrogen Bonding: As discussed, this is a primary driving force for creating defined, directional assemblies. beilstein-journals.org

π–π Stacking: The aromatic rings of the benzoic acid and thiazole moieties can interact through π–π stacking, leading to the formation of columnar or layered structures. nih.gov

Hydrophobic Interactions: If modified with alkyl chains, hydrophobic forces can also play a significant role in the assembly process, particularly in the formation of gels or other soft materials. researchgate.net

Coordination Bonds: The chelation of metal ions can be used as a powerful tool to direct the assembly of ligands into discrete metallosupramolecular architectures or infinite coordination polymers.

By carefully tuning the molecular structure and the environmental conditions (e.g., solvent, temperature, presence of co-formers or metal ions), the 2-(2-Amino-thiazol-4-yl)-benzoic acid scaffold can be directed to form a variety of advanced materials. researchgate.net For instance, the self-assembly of related aminobenzothiazole and benzoic acid derivatives has been shown to result in the formation of organogels with fibrous networks. researchgate.net Such nanostructured soft materials have potential applications in fields like nanoscience and materials science. researchgate.net The thiazole scaffold is recognized as a "privileged" structure in medicinal chemistry and materials science due to its versatile interaction capabilities. nih.gov The rational design of molecules based on this scaffold allows for the creation of materials with tailored physicochemical and pharmacokinetic properties. nih.gov

Chemical Probe Applications and Methodological Advancements Utilizing 2 2 Amino Thiazol 4 Yl Benzoic Acid

Development of 2-(2-Amino-thiazol-4-yl)-benzoic acid and its Derivatives as Molecular Probes for Chemical Biology Studies

The development of molecular probes is crucial for elucidating complex biological processes. The 2-aminothiazole (B372263) core is a recognized pharmacophore with diverse biological activities, making its derivatives promising candidates for targeted molecular probes. niscpr.res.in While direct applications of 2-(2-amino-thiazol-4-yl)-benzoic acid as a molecular probe are not extensively documented, its structural components suggest significant potential for the synthesis of fluorescent probes.

Derivatives of the closely related benzothiazole (B30560) structure are widely used in the design of fluorescent probes for detecting various biological analytes, including reactive oxygen species and specific ions. researchgate.netresearchgate.net The synthesis of compounds containing a 2-amino thiazole (B1198619) ring derived from substituted aminobenzoic acids has been reported, indicating a feasible pathway to generate a library of derivatives from the parent compound, 2-(2-amino-thiazol-4-yl)-benzoic acid. ijcmas.comnih.gov These synthetic strategies allow for the introduction of fluorophores or other reporter groups, enabling the development of probes for specific biological targets.

The general approach to creating such probes involves leveraging the inherent fluorescent properties of the heterocyclic system or attaching a well-known fluorophore. The reactivity of the amino and carboxylic acid groups on 2-(2-amino-thiazol-4-yl)-benzoic acid allows for straightforward chemical modification to tune the probe's photophysical properties and its specificity towards a biological target. For instance, theoretical studies on benzothiazole-based probes have shown that substitutions on the aromatic rings can significantly influence their fluorescence characteristics, providing a basis for the rational design of new probes. nih.gov

Table 1: Potential Modifications of 2-(2-Amino-thiazol-4-yl)-benzoic acid for Molecular Probe Development

| Functional Group | Potential Modification | Purpose in Molecular Probe Design |

|---|---|---|

| Amino Group | Acylation, Sulfonylation, Alkylation | Attachment of fluorophores, linkers for biomolecule conjugation, modulation of solubility and cell permeability. |

| Carboxylic Acid Group | Esterification, Amidation | Conjugation to biomolecules (peptides, proteins), attachment to solid supports, modulation of pharmacokinetic properties. |

| Thiazole Ring | Substitution at the 5-position | Fine-tuning of electronic and photophysical properties, altering target specificity. |

Integration into Chemo-sensors and Biosensors for Specific Analyte Detection

The structural features of 2-(2-amino-thiazol-4-yl)-benzoic acid make it an attractive candidate for incorporation into chemo-sensors and biosensors. The nitrogen and sulfur atoms in the thiazole ring, along with the carboxyl group, can act as binding sites for metal ions and other analytes.

Chemo-sensors based on heterocyclic compounds often rely on changes in their fluorescence or color upon binding to a specific analyte. mdpi.com While specific chemo-sensors based on 2-(2-amino-thiazol-4-yl)-benzoic acid are not yet prevalent in the literature, the foundational principles are well-established with similar structures. For example, benzothiazole-based fluorescent chemo-sensors have been successfully developed for the detection of metal ions like Fe³⁺. mdpi.com The design of such sensors involves a receptor unit that selectively binds the analyte and a signaling unit (fluorophore) that reports the binding event. The 2-(2-amino-thiazol-4-yl)-benzoic acid scaffold can serve as both the receptor and part of the signaling unit.

In the realm of biosensors, which utilize a biological component for analyte recognition, derivatives of benzoic acid have been a focus of development. For instance, a synthetic biosensor has been constructed in Saccharomyces cerevisiae for the detection of various benzoic acid derivatives, including p-aminobenzoic acid. nih.govnih.gov This demonstrates the feasibility of engineering biological systems to recognize and report the presence of compounds structurally related to 2-(2-amino-thiazol-4-yl)-benzoic acid. The development of a specific biosensor for this compound would likely involve the directed evolution of a receptor protein that can bind it with high affinity and selectivity.

Table 2: Potential Analytes for Sensors Based on 2-(2-Amino-thiazol-4-yl)-benzoic acid

| Analyte Category | Potential Binding Interaction | Sensing Mechanism |

|---|---|---|

| Metal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) | Coordination with thiazole nitrogen and sulfur, and carboxylic acid oxygen. | Fluorescence quenching or enhancement, colorimetric change. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with the amino group. | Modulation of intramolecular charge transfer (ICT), leading to spectral shifts. |

Contribution to Reaction Methodology Development in Organic Synthesis and Catalyst Design

The bifunctional nature of 2-(2-amino-thiazol-4-yl)-benzoic acid, possessing both a nucleophilic amino group and a carboxylic acid, makes it a valuable building block in organic synthesis. The synthesis of N-(2-aminothiazol) substituted aminobenzoates has been demonstrated, showcasing the utility of this scaffold in creating more complex molecules. ijcmas.com The presence of multiple reaction sites allows for its use in multicomponent reactions, which are efficient methods for building molecular complexity.

In the field of catalyst design, molecules with multiple coordination sites are highly sought after as ligands for transition metal complexes. 2-(2-Amino-thiazol-4-yl)-benzoic acid can potentially act as a bidentate or even a tridentate ligand, coordinating to a metal center through the thiazole nitrogen, the amino group, and the carboxylate group. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. For example, transition metal complexes with Schiff bases derived from amino acids have been shown to be useful in catalysis. chesci.com Similarly, metal-organic frameworks (MOFs) have been synthesized using benzoic acid derivatives as ligands, and these materials have applications in catalysis and sensing. nih.gov

The development of new catalysts based on 2-(2-amino-thiazol-4-yl)-benzoic acid would involve the synthesis of its metal complexes and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, and reduction. The electronic properties of the ligand could be tuned by introducing substituents on the aromatic ring, thereby influencing the activity and selectivity of the catalyst. The use of amino acids and their derivatives as chiral ligands in asymmetric catalysis is a well-established field, suggesting that chiral derivatives of 2-(2-amino-thiazol-4-yl)-benzoic acid could be explored for enantioselective transformations. mdpi.com

Table 3: Potential Catalytic Applications of Metal Complexes with 2-(2-Amino-thiazol-4-yl)-benzoic acid

| Type of Catalysis | Potential Role of the Ligand | Example Reaction |

|---|---|---|

| Homogeneous Catalysis | Stabilizing the metal center, influencing reactivity and selectivity. | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, oxidation. |

| Asymmetric Catalysis | Providing a chiral environment around the metal center. | Enantioselective synthesis of chiral molecules. |

Emerging Research Directions and Future Perspectives on 2 2 Amino Thiazol 4 Yl Benzoic Acid Research

Exploration of Novel Synthetic Pathways and Catalytic Systems for 2-(2-Amino-thiazol-4-yl)-benzoic acid and its Analogues

The development of efficient and versatile synthetic routes is crucial for exploring the full potential of the 2-(2-amino-thiazol-4-yl)-benzoic acid core. While the traditional Hantzsch thiazole (B1198619) synthesis remains a foundational method, current research is directed towards more sophisticated and sustainable approaches. researchgate.net These include the development of one-pot multicomponent reactions, the use of novel catalytic systems, and the adoption of green chemistry principles to enhance yield, reduce waste, and simplify purification processes.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique accelerates reaction times and often improves yields for the synthesis of thiazole derivatives. mdpi.com

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies facilitates the creation of compound libraries for high-throughput screening. This approach has been successfully applied to the synthesis of related 2-(aminophenyl)benzothiazolyl amino acids, suggesting its viability for the target scaffold. nih.gov

Novel Catalytic Systems: Palladium-catalyzed cross-coupling reactions are being explored to create diverse analogues by functionalizing the aromatic rings of the scaffold. researchgate.net This allows for the introduction of a wide range of substituents to fine-tune the molecule's properties.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency for the synthesis of heterocyclic compounds.

| Methodology | Description | Advantages | Representative Research Focus |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Condensation reaction between an α-haloketone and a thioamide (e.g., thiourea). researchgate.net | Well-established, versatile for a range of substrates. | Optimization of reaction conditions and substrate scope. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. mdpi.com | Reduced reaction times, increased yields, improved purity. | Development of rapid synthesis protocols for compound libraries. mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Forms carbon-carbon or carbon-heteroatom bonds using a palladium catalyst, often to modify the aromatic core. researchgate.netmdpi.com | High efficiency for creating diverse analogues, mild reaction conditions. researchgate.net | Synthesis of 3-aryl-2-(methylthio)benzo[b]furans and Suzuki coupling reactions. researchgate.netmdpi.com |

| Solid-Phase Synthesis | The compound is assembled on a solid polymer support, simplifying purification. nih.gov | Facilitates library synthesis and automation. nih.gov | Combinatorial synthesis of 2-(aminophenyl)benzothiazolyl peptides. nih.gov |

Advanced Computational Approaches for Rational Design and Discovery of New Chemical Entities with 2-Aminothiazole-Benzoic Acid Cores

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For scaffolds like 2-(2-amino-thiazol-4-yl)-benzoic acid, in silico methods are employed to rationally design novel derivatives with enhanced biological activity and optimized physicochemical properties. These approaches allow researchers to predict how a molecule will behave before it is synthesized, saving significant time and resources.

Key computational techniques being applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. excli.denih.govnih.gov These models help identify key structural features that influence a molecule's potency, guiding the design of more effective analogues. For instance, QSAR studies on 2-aminothiazole derivatives have successfully guided the design of compounds with improved activity as apoptosis inhibitors and antioxidants. excli.denih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies help to understand the binding mode of 2-aminothiazole-based compounds and to design new molecules with improved interactions with the target's active site. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. nih.gov This method is used to assess the stability of the predicted binding poses from molecular docking and to understand the energetic factors driving the interaction. nih.gov

| Computational Method | Primary Application | Key Insights Provided | Example in Literature |

|---|---|---|---|

| QSAR | Predicting the biological activity of unsynthesized compounds. | Identifies key molecular descriptors (e.g., electronic properties, size) that correlate with activity. nih.gov | Designing 2-aminothiazole derivatives as Aurora kinase inhibitors and apoptosis inhibitors. nih.govnih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Visualizes ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov | Identifying potential 5-LOX inhibitors with a 2-amino-4-aryl thiazole scaffold. rsc.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulating the movement and interaction of atoms and molecules over time. | Assesses the stability of ligand-protein complexes and conformational changes. nih.gov | Verifying the stable binding of designed 2-aminothiazole derivatives to Aurora kinase. nih.gov |

Interdisciplinary Research Avenues in Chemical Biology and Materials Science Utilizing 2-(2-Amino-thiazol-4-yl)-benzoic acid Scaffolds

The versatility of the 2-(2-amino-thiazol-4-yl)-benzoic acid structure extends beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and materials science. The scaffold's unique electronic properties and multiple points for chemical modification make it an attractive building block for creating functional molecules and materials.

In Chemical Biology: The 2-aminothiazole scaffold serves as a valuable tool for probing biological systems. Derivatives can be designed as selective inhibitors or modulators of specific enzymes or signaling pathways. rsc.orgnih.gov Furthermore, the structural similarity of the related 2-(aminophenyl)benzothiazole scaffold to amyloid-binding dyes like Thioflavin-T suggests potential applications in the development of fluorescent probes for studying protein aggregation in neurodegenerative diseases. nih.gov The conjugation of the scaffold with amino acids is another promising strategy to create hybrid molecules with enhanced biological activity and improved pharmacokinetic properties. nih.gov

In Materials Science: The 2-aminothiazole moiety is a known ligand for coordinating with metal ions. researchgate.net This property is being exploited to synthesize novel coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as luminescence, magnetism, and catalytic activity. The benzoic acid group provides an additional site for polymerization or for anchoring the molecule to surfaces, opening up possibilities for the development of:

Functional Polymers: Incorporation of the scaffold into polymer backbones can impart specific thermal, oxidative, or electronic properties. researchgate.net

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can effectively coordinate to metal surfaces, making these compounds candidates for developing new anti-corrosion agents. researchgate.net

Dyes and Pigments: The extended π-system of the aromatic scaffold suggests potential use in the synthesis of novel organic dyes for various applications. researchgate.net

The continued exploration of these interdisciplinary avenues is expected to uncover new functionalities and applications for materials derived from the 2-(2-amino-thiazol-4-yl)-benzoic acid core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Amino-thiazol-4-yl)-benzoic acid, and what experimental conditions are critical for success?

- Methodology : The compound is synthesized via diazotization and coupling reactions. For example, diazotization of 2-aminothiazole derivatives using sodium nitrite in acidic media (e.g., 50% H₂SO₄) at 0–5°C generates reactive intermediates, which are coupled with benzoic acid precursors under controlled pH and temperature. Solvent choice (e.g., aqueous or mixed polar solvents) and stoichiometric ratios of reagents significantly influence yield .

- Validation : Post-synthesis, purity is confirmed via melting point analysis and thin-layer chromatography (TLC), as outlined in protocols for analogous thiazole derivatives .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Techniques :

- FT-IR : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹, NH₂ vibrations at ~3300 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, thiazole protons at δ 7.0–8.5 ppm).

- Elemental Analysis : Validates C, H, N, S percentages (e.g., deviations <0.3% indicate purity) .

- UV-Vis : Monitors conjugation effects (e.g., λmax ~250–300 nm for thiazole-benzoic acid systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound across studies?

- Approach :

Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., fluorophenyl or methyl derivatives) to identify key functional groups .

Molecular Docking : Use computational models to predict binding interactions with target enzymes (e.g., cytochrome P450 isoforms) and validate with in vitro assays .

Q. What strategies optimize synthesis yield and scalability while minimizing side reactions?

- Optimization Methods :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency.

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and reaction time .